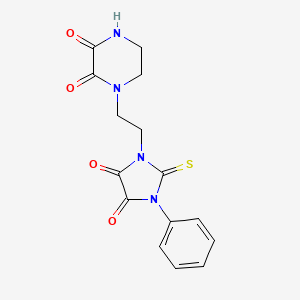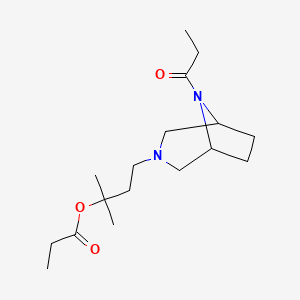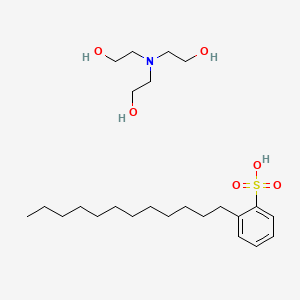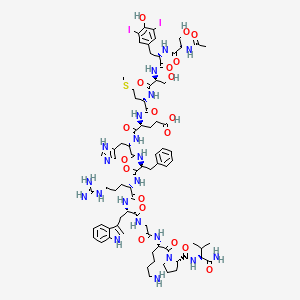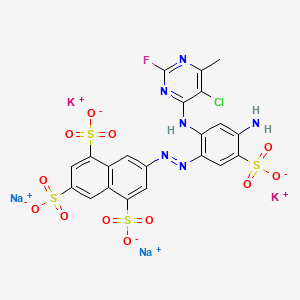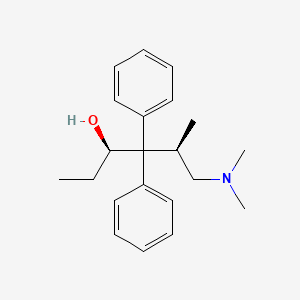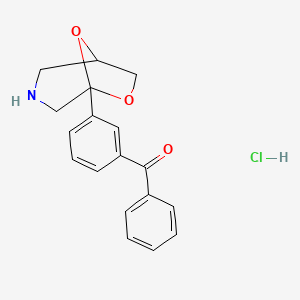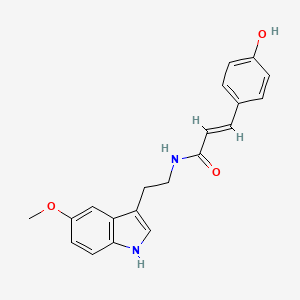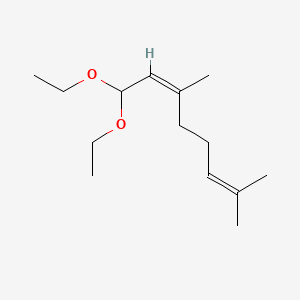
Neral diethyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neral diethyl acetal, also known as (2Z)-1,1-diethoxy-3,7-dimethyl-2,6-octadiene, is an organic compound with the molecular formula C14H26O2. It is a derivative of neral, a monoterpene aldehyde, where the aldehyde group is protected by forming an acetal with ethanol. This compound is used in various chemical syntheses and has applications in the fragrance industry due to its pleasant citrus-like aroma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Neral diethyl acetal can be synthesized through the acetalization of neral with ethanol in the presence of an acid catalyst. The reaction typically involves mixing neral with ethanol and adding a catalytic amount of an acid such as p-toluenesulfonic acid or sulfuric acid. The reaction mixture is then heated under reflux to facilitate the formation of the acetal. The water produced during the reaction is removed to drive the equilibrium towards the formation of the acetal .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous removal of water using techniques such as azeotropic distillation or the use of molecular sieves. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Neral diethyl acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to neral and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles such as halides or amines under acidic or basic conditions.
Major Products Formed
Hydrolysis: Neral and ethanol.
Oxidation: Neral-derived carboxylic acids.
Substitution: Neral derivatives with substituted groups replacing the ethoxy groups.
Aplicaciones Científicas De Investigación
Neral diethyl acetal has several applications in scientific research:
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the fragrance industry for its pleasant aroma and as an intermediate in the synthesis of other fragrance compounds
Mecanismo De Acción
The mechanism of action of neral diethyl acetal primarily involves its role as a protecting group for aldehydes. The acetal formation stabilizes the aldehyde group, preventing it from participating in reactions under neutral to basic conditions. This stability is due to the formation of a geminal diether, which is less reactive than the free aldehyde. The acetal can be hydrolyzed back to the aldehyde under acidic conditions, allowing for controlled deprotection .
Comparación Con Compuestos Similares
Similar Compounds
Geranial diethyl acetal: Similar structure but derived from geranial instead of neral.
Citral diethyl acetal: A mixture of neral and geranial diethyl acetals.
Linalool diethyl acetal: Derived from linalool, another monoterpene alcohol.
Uniqueness
Neral diethyl acetal is unique due to its specific structure and the presence of the (2Z)-configuration, which imparts distinct chemical and physical properties. Its use as a protecting group for aldehydes is particularly valuable in organic synthesis, providing stability and selectivity in multi-step reactions .
Propiedades
Número CAS |
92080-89-2 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
(2Z)-1,1-diethoxy-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C14H26O2/c1-6-15-14(16-7-2)11-13(5)10-8-9-12(3)4/h9,11,14H,6-8,10H2,1-5H3/b13-11- |
Clave InChI |
NTXGFKWLJFHGGJ-QBFSEMIESA-N |
SMILES isomérico |
CCOC(/C=C(/C)\CCC=C(C)C)OCC |
SMILES canónico |
CCOC(C=C(C)CCC=C(C)C)OCC |
Punto de ebullición |
140.00 to 142.00 °C. @ 15.00 mm Hg |
Densidad |
0.866 at 70 °F (NTP, 1992) - Less dense than water; will float 0.864-0.879 |
Descripción física |
Citral diethyl acetal is a clear colorless liquid. (NTP, 1992) colourless liquid with a mild, green, citrusy, herbaceous odou |
Solubilidad |
less than 0.1 mg/mL at 72 °F (NTP, 1992) insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Presión de vapor |
19.1 mmHg at 64.4 °F ; 30.7 mmHg at 86.0 °F (NTP, 1992) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


